4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with ethyl 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile or amine derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Scientific Research Applications
4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzonitrile group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylaniline
- 4-Iodo-2-(trifluoromethyl)benzonitrile
Uniqueness
4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both ethyl 2,2,2-trifluoroethylamine and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and specificity.
Properties
CAS No. |
821777-63-3 |
---|---|
Molecular Formula |
C12H10F6N2 |
Molecular Weight |
296.21 g/mol |
IUPAC Name |
4-[ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H10F6N2/c1-2-20(7-11(13,14)15)9-4-3-8(6-19)10(5-9)12(16,17)18/h3-5H,2,7H2,1H3 |
InChI Key |
KZPQQMPMOYOBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.